Glucocapparin

Description

Glucocapparin (B1235867) as a Methylated Glucosinolate in the Context of Plant Secondary Metabolism

Glucosinolates are a distinct class of anionic secondary metabolites predominantly found in plants of the order Brassicales, which encompasses economically important families like Brassicaceae (e.g., cabbage, broccoli) and Capparaceae (e.g., capers). researchgate.netnih.govmdpi.comwikipedia.org These compounds are β-D-thioglucosides that are chemically stable under normal conditions. researchgate.netnih.gov However, upon tissue damage, they undergo hydrolysis catalyzed by an endogenous enzyme called myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). researchgate.netmdpi.comresearchgate.netencyclopedia.pubnih.govnih.gov This enzymatic reaction yields D-glucose, sulfate (B86663) ions, and various degradation products, including isothiocyanates, thiocyanates, nitriles, and epithionitriles. researchgate.netnih.govmdpi.comresearchgate.netencyclopedia.pubnih.gov These hydrolysis products are often characterized by a pungent taste and odor and are instrumental in the plant's defense against herbivores and pathogens. mdpi.comwikipedia.orgresearchgate.netnih.gov

This compound has been identified in various plant species, including Crateva tapia, Cleome arabica, Capparis spinosa, and Boscia senegalensis. nih.govchemfaces.com For instance, in Capparis sicula, this compound was found to be the most abundant glucosinolate. ebi.ac.uk Its concentration can vary significantly across different plant organs and environmental conditions, indicating its dynamic role in plant physiology. ebi.ac.uk

Table 1: this compound Concentration in Isomeris arborea Organs ebi.ac.uk

| Plant Organ | Average this compound Concentration (mg/g wet weight) |

| Mature Leaves | 4.6 - 12.8 |

| Immature Leaves | 5.2 - 9.2 |

| Buds | 6.2 |

| Capsule Walls | 1.8 |

| Seeds | 14.3 |

Evolutionary and Ecological Significance of Glucosinolates in Brassicales

The evolution of glucosinolates, including methylated forms like this compound, is closely linked to an ancient co-evolutionary arms race between plants and their herbivores, particularly insects such as butterflies of the subfamily Pierinae. wisc.edu The remarkable biochemical diversity of glucosinolates, with over 130 identified structures, is a result of complex evolutionary processes. encyclopedia.pubresearchgate.netusda.govfrontiersin.org Gene and genome duplication events, followed by neofunctionalization, have played a central role in driving the diversification of novel glucosinolate compounds across the Brassicales. wisc.edubiorxiv.org

Methyl glucosinolate (this compound) is notably found in the Capparaceae and Cleomaceae families. researchgate.netnih.govoup.com Interestingly, its unexpected presence in Forchhammeria has implications for understanding the biochemical and evolutionary origins of this specific glucosinolate and the phylogenetic relationships within the Brassicales. researchgate.netnih.gov Furthermore, New World Capparaceae exhibit continued innovation in glucosinolate biosynthesis, suggesting ongoing evolutionary adaptation. researchgate.netnih.gov

Beyond defense, glucosinolates also serve physiological functions, such as sulfur storage in plants. nih.govfrontiersin.org They are nitrogen- and sulfur-containing secondary metabolites, and their concentration can be influenced by the availability of these nutrients. nih.gov This dual role in defense and nutrient storage highlights their ecological importance in the adaptation of Brassicales species to various environmental pressures, including abiotic stresses. nih.govencyclopedia.pub

Current Research Paradigms and Future Directions for this compound

Current academic research on this compound primarily focuses on its identification, quantification, and role within the broader context of glucosinolate metabolism. Analytical techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for its structural confirmation and profiling in plant extracts. researchgate.net

Future research directions for glucosinolates, including this compound, are multifaceted. Key areas include:

Fate during digestion: Investigating the stability of glucosinolates and the types of breakdown products formed under different digestive conditions. wur.nl

Role of human microbiota: Understanding the short- and long-term impact of the human gut microbiota on glucosinolate bioconversion, as microbial myrosinase-like activity can also lead to the formation of bioactive derivatives. mdpi.comresearchgate.netnih.govwur.nl

Impact of food processing: Assessing how various food processing and cooking methods affect the food matrix structure, composition, and ultimately, the bioavailability of beneficial glucosinolate breakdown products. usda.govwur.nlresearchgate.net

Biosynthetic pathway engineering: Exploring the genetic and genomic processes that generate chemical diversity in glucosinolates, with the potential for engineering their biosynthetic pathways in plants or microbial organisms for specific applications. researchgate.netbiorxiv.orgnih.govwur.nlscience.gov

Scope and Focus of this compound Research in Chemical Biology

In chemical biology, the research on this compound falls under the broader objective of discovering, characterizing, and optimizing bioactive compounds. helmholtz-hzi.de The focus is on understanding the molecular interactions and mechanisms through which glucosinolates and their hydrolysis products exert their biological effects. While intact glucosinolates are generally considered biologically inactive, their derivatives, such as isothiocyanates, exhibit a range of biological activities. encyclopedia.pubnih.govresearchgate.net

Research in this area aims to uncover the molecular underpinnings of plant defense and adaptation, and potentially to identify novel compounds or pathways that could be leveraged for various applications. This includes investigating the genetic control of glucosinolate content and composition, which could lead to the development of plant varieties with optimized chemical profiles. nih.govresearchgate.net

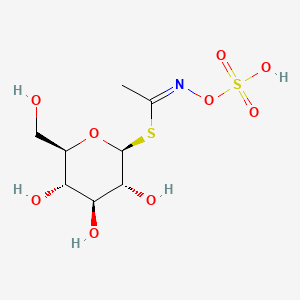

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO9S2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3-/t4-,5-,6+,7-,8+/m1/s1 |

InChI Key |

UBTOEGCOMHAXGV-VECAIYLJSA-N |

Isomeric SMILES |

C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

glucocapparin methylglucosinolate |

Origin of Product |

United States |

Occurrence and Distribution of Glucocapparin

Taxonomic Distribution in Brassicales and Related Families

Glucocapparin (B1235867) is characteristic of the Capparaceae family, often referred to as the caper family. botanical-dermatology-database.info This family is closely related to the Cleomaceae and Cruciferae, all of which are known for producing glucosinolates, which are sulfur-containing compounds. botanical-dermatology-database.inforesearchgate.net When plant tissues are damaged, these compounds are hydrolyzed into isothiocyanates, commonly known as mustard oils, which are responsible for the pungent flavor of many of these plants. botanical-dermatology-database.info this compound specifically breaks down to release methyl isothiocyanate. botanical-dermatology-database.info

Presence in Capparaceae Species

This compound has been identified in a variety of species within the Capparaceae family, highlighting its significance as a characteristic secondary metabolite.

Capparis spinosa : Commonly known as the caper bush, Capparis spinosa is a well-documented source of this compound. researchgate.netbiocrick.comnih.govwisc.edu It is the most abundant glucosinolate in this species, constituting approximately 90% of the total glucosinolates found in its shoots and buds. researchgate.netnih.gov The presence of this compound has been confirmed in various parts of the plant, including the flower buds, fruits, leaves, and seeds. researchgate.netbiocrick.comscispace.com

Boscia senegalensis : This West African species is another significant source of this compound. scirp.orgwikipedia.org The compound has been isolated from its seeds, leaves, and fruits. scirp.orgnih.gov The presence of this compound in Boscia senegalensis is responsible for the formation of methylisothiocyanate upon hydrolysis, which contributes to the plant's biocidal properties. scirp.org

Isomeris arborea : Known as bladderpod, Isomeris arborea is a woody caper native to southern California and northern Baja. biocrick.comworldbotanical.com Studies have shown that this compound is the only glucosinolate present in the organs of this plant. biocrick.comworldbotanical.comebi.ac.uk It has been quantitatively measured in its leaves, buds, capsule walls, and seeds. biocrick.comworldbotanical.com

Cleome spinosa : Often referred to as spider flower, Cleome spinosa has been found to contain this compound in its seeds. scirp.orgbioone.orgresearchgate.netacademicjournals.org

Cleome chelidonii : this compound has been identified as a phytochemical constituent in Cleome chelidonii. scirp.orgrroij.comphytojournal.combanglajol.info

Maerua subcordata : Research has confirmed the presence of this compound in the fruit, leaf, root, and seed extracts of Maerua subcordata. botanical-dermatology-database.infoplos.orgnih.govresearchgate.netresearchgate.net

Intra-Plant Distribution and Organ-Specific Accumulation Patterns

The concentration of this compound is not uniform throughout a single plant, with significant variations observed across different organs. This differential accumulation suggests specific physiological roles for the compound in different parts of the plant.

Variability Across Plant Organs

Research on various Capparaceae species has revealed distinct patterns of this compound accumulation in different plant organs.

In Isomeris arborea, the highest concentrations of this compound are found in the seeds, with an average of 14.3 mg/g wet weight. biocrick.comworldbotanical.com This is followed by the buds (6.2 mg/g), immature leaves (5.2 mg/g), mature leaves (4.6 mg/g), and the lowest concentration in the capsule walls (1.8 mg/g). biocrick.comworldbotanical.com

Similarly, in Capparis spinosa, glucosinolate content, of which this compound is the primary component, has been found in high levels in leaves, flowers, buds, seeds, and shoots. researchgate.net The total glucosinolate content in seeds of C. spinosa ranges from 42.6 to 88.9 μmol/g on a dry weight basis, with this compound accounting for over 95% of this total. nih.gov

Studies on Boscia senegalensis have also shown differences in this compound content between organs, with variations also linked to the location and time of harvest. scirp.org In some instances, leaves showed higher concentrations than fruits, while in other locations, the reverse was true. wallonie.be

This compound Concentration in Different Organs of Isomeris arborea

This table shows the average concentration of this compound in various organs of Isomeris arborea, measured in milligrams per gram of wet weight.

| Plant Organ | Average this compound Concentration (mg/g wet weight) |

|---|---|

| Seeds | 14.3 |

| Buds | 6.2 |

| Immature Leaves | 5.2 |

| Mature Leaves | 4.6 |

| Capsule Walls | 1.8 |

Data sourced from studies on Isomeris arborea. biocrick.comworldbotanical.com

Environmental and Seasonal Variability in this compound Content

The concentration of this compound in plants is not static but is influenced by external factors such as the geographical environment and seasonal changes.

Influence of Geographical Location and Climate

Studies on Isomeris arborea have demonstrated a significant variation in this compound content between populations from different geographical locations, particularly between desert and non-desert environments. biocrick.comebi.ac.uknih.gov Plants from desert populations were found to contain greater concentrations of this compound in most of their organs compared to plants from non-desert populations. biocrick.comnih.gov For instance, immature leaves from desert sites had average this compound concentrations of 8.4 mg/g and 9.2 mg/g, while those from non-desert sites averaged 4.6 mg/g and 6.0 mg/g. biocrick.comnih.gov A similar trend was observed in mature leaves, capsule walls, and seeds, but not in flower buds, where non-desert plants had slightly higher concentrations. nih.gov This suggests that environmental stressors, such as those found in desert climates, may lead to an increased production of this defensive compound. biocrick.comebi.ac.uknih.govcpp.edu

Impact of Seasonal Changes on this compound Concentrations

Seasonal fluctuations also have a notable impact on the this compound content in plants. In Boscia senegalensis, this compound levels were observed to be highest during the dry season, particularly in January, and lowest during the rainy season between August and November. scirp.org Similarly, research on Isomeris arborea has shown that this compound concentrations can fluctuate throughout the year, with variations of as much as 37% in immature leaves and 78% in mature leaves. biocrick.comebi.ac.uknih.gov These seasonal changes in this compound levels contribute to the variability observed among different plant populations at any given time of the year. nih.gov

Geographical and Seasonal Impact on this compound in Isomeris arborea Leaves

This table illustrates the difference in this compound concentration in the leaves of Isomeris arborea based on geographical location (desert vs. non-desert) and leaf maturity.

| Leaf Type | Location | Average this compound Concentration (mg/g) |

|---|---|---|

| Immature Leaves | Desert | 8.4 - 9.2 |

| Non-Desert | 4.6 - 6.0 | |

| Mature Leaves | Desert | 7.9 - 12.8 |

| Non-Desert | Approx. 1/3 to 1/2 of desert concentrations |

Data from comparative studies of Isomeris arborea populations. biocrick.comnih.gov

Biosynthesis and Metabolic Pathways of Glucocapparin

Amino Acid Precursors and Chain Elongation Mechanisms

Glucosinolates are classified based on their precursor amino acids: aliphatic glucosinolates (derived from methionine, isoleucine, leucine (B10760876), or valine), aromatic glucosinolates (from phenylalanine or tyrosine), and indole (B1671886) glucosinolates (from tryptophan) srce.hrrevista-agroproductividad.orgmdpi.commdpi.comencyclopedia.pubresearchgate.net. Glucocapparin (B1235867), being an aliphatic glucosinolate, is derived from an aliphatic amino acid, typically methionine, which undergoes a chain elongation process mdpi.commdpi.comencyclopedia.pub.

The chain elongation phase involves the iterative insertion of methylene (B1212753) groups into the side chain of aliphatic amino acids srce.hrrevista-agroproductividad.orgnih.govplos.org. This process begins with the deamination of the precursor amino acid, such as methionine, into its corresponding 2-oxo acid by branched-chain amino acid aminotransferase (BCAT) enzymes, specifically BCAT4 revista-agroproductividad.orgmdpi.comencyclopedia.pubnih.govmdpi.com. This 2-oxo acid is then transported into the chloroplast mdpi.commdpi.com.

The subsequent steps in the elongation cycle are catalyzed by a series of enzymes:

Methylthioalkylmalate synthase (MAMS) : Catalyzes the condensation of the 2-oxo acid with acetyl-coenzyme A (acetyl-CoA) to form a 2-malate derivative revista-agroproductividad.orgmdpi.comencyclopedia.pubnih.govmdpi.com.

Isopropylmalate isomerase (IPMI) : Isomerizes the 2-malate derivative to a 3-malate derivative revista-agroproductividad.orgmdpi.comencyclopedia.pubnih.govmdpi.com.

Isopropylmalate dehydrogenase (IPMDH) : Catalyzes the oxidative decarboxylation of the 3-malate derivative, yielding an elongated 2-oxo acid intermediate revista-agroproductividad.orgmdpi.comencyclopedia.pubnih.govmdpi.com.

This elongated 2-oxo acid can either re-enter the cycle for further elongation or undergo transamination by BCAT3 to form an extended amino acid, such as homomethionine, which then proceeds to the core glucosinolate assembly pathway mdpi.comencyclopedia.pubmdpi.com.

Core Structure Elucidation and Enzymatic Reconfiguration

The second stage of glucosinolate biosynthesis involves the metabolic reconfiguration of the elongated amino acid (or the initial amino acid for non-elongated types) to produce the common core glucosinolate structure srce.hrrevista-agroproductividad.orgencyclopedia.pubnih.gov. This core structure consists of a β-D-thioglucose group linked to a sulfonated aldoxime moiety, with a variable side chain (R group) derived from the amino acid precursor srce.hrrevista-agroproductividad.orgmdpi.com.

The conversion to the core structure involves several enzymatic steps:

Oxidation to Aldoximes : The amino acid is oxidized to an aldoxime. This crucial step is catalyzed by cytochrome P450 monooxygenases, particularly those belonging to the CYP79 family revista-agroproductividad.orgnih.govmdpi.comfrontiersin.orgresearchgate.net.

Conversion to Thiohydroximate : The aldoxime is further activated by CYP83 family enzymes to an unstable aci-nitro compound, which is then conjugated with reduced glutathione (B108866) (GSH) by glutathione-S-transferases (GSTs) to form an S-alkyl-thiohydroximate intermediate revista-agroproductividad.orgmdpi.comresearchgate.net.

Cleavage to Thiohydroximic Acid : The S-alkyl-thiohydroximate is cleaved by the C-S lyase enzyme SUR1 to yield thiohydroximic acid revista-agroproductividad.orgencyclopedia.pubmdpi.com.

Glucosylation : Thiohydroximic acid is then glucosylated by UDP-glucose:thiohydroxymic acid S-glucosyltransferases (S-GT) or UDP-glucosyltransferase (UGT) family 74 enzymes, adding the β-D-glucose moiety revista-agroproductividad.orgencyclopedia.pubnih.govmdpi.com.

Sulfation : The final step in core structure formation is the sulfation of the desulfoglucosinolate by PAPS-dependent sulfotransferases (SOT), forming the complete glucosinolate core structure revista-agroproductividad.orgencyclopedia.pubmdpi.com.

Cytochrome P450 (CYP) enzymes are integral to glucosinolate biosynthesis, particularly at the entry point to the core structure pathway mdpi.comfrontiersin.orgmdpi.com. The CYP79 family of P450 enzymes catalyzes the conversion of amino acids to their corresponding aldoximes revista-agroproductividad.orgnih.govmdpi.comfrontiersin.orgresearchgate.net. This is often considered the first committed step in the biosynthesis of the glucosinolate core frontiersin.org.

Different CYP79 isoforms exhibit substrate specificity for various amino acid precursors:

CYP79A2 : Converts phenylalanine to phenylacetaldoxime, involved in benzyl (B1604629) glucosinolate biosynthesis mdpi.comfrontiersin.orgoup.com.

CYP79B2 and CYP79B3 : Convert tryptophan to indole-3-acetaldoxime, essential for indole glucosinolate biosynthesis mdpi.comfrontiersin.orgmdpi.comoup.comnih.govoup.com.

CYP79F1 and CYP79F2 : Metabolize chain-elongated methionine derivatives, crucial for aliphatic glucosinolate biosynthesis mdpi.comfrontiersin.orgmdpi.comoup.comoup.com. CYP79F1 processes short-chain amino acids, while CYP79F2 oxidizes long-chain amino acids mdpi.com.

Following the CYP79-catalyzed step, CYP83 family enzymes further oxidize the aldoximes to aci-nitro compounds, which are key intermediates for the introduction of the sulfur atom from glutathione mdpi.comresearchgate.netmdpi.com. For instance, CYP83A1 is involved in converting various aliphatic aldoximes, while CYP83B1 oxidizes tryptophan and phenylalanine-derived acetaldoximes mdpi.commdpi.com.

Side-Chain Modification Pathways Leading to this compound

After the formation of the basic glucosinolate core structure, a wide array of secondary modifications can occur on the side chain (R-group), leading to the diverse chemical structures observed in glucosinolates srce.hrrevista-agroproductividad.orgencyclopedia.pubnih.gov. These modifications contribute significantly to the structural diversity, with over 130 different glucosinolate structures identified revista-agroproductividad.orgmdpi.comcore.ac.uk.

These transformations are enzyme-catalyzed and can include:

Oxidations : Such as the conversion of methylthio- to methylsulfinylalkylglucosinolates srce.hr.

Hydroxylations srce.hr.

Methoxylations srce.hr.

Desaturations srce.hr.

Alkylations revista-agroproductividad.orgmdpi.comresearchgate.net.

Eliminations revista-agroproductividad.orgmdpi.comresearchgate.net.

Esterifications revista-agroproductividad.orgmdpi.comresearchgate.net.

Sulfation srce.hr.

Glycosylation srce.hr.

For this compound, which is an aliphatic glucosinolate with a methylsulfinylpropyl side chain, these modifications would involve specific enzymatic steps acting on the elongated methionine-derived precursor to introduce the sulfinyl group and achieve the final structure. While general mechanisms for side-chain modifications are known, the precise enzymes and pathways specifically leading to this compound's unique side-chain structure are part of this broader modification stage.

Genetic and Biochemical Regulation of this compound Biosynthesis

The biosynthesis of glucosinolates, including this compound, is a complex process regulated at multiple levels, involving numerous genes, enzymes, and transcription factors frontiersin.orgmdpi.commdpi.compeerj.comnih.govresearchgate.net. This regulation allows plants to modulate glucosinolate levels in response to various environmental cues, developmental stages, and biotic/abiotic stresses srce.hrfrontiersin.orgoup.com.

Key regulatory components include:

Transcription Factors (TFs) : R2R3 MYB transcription factors are major regulators of glucosinolate biosynthesis oup.commdpi.complos.org.

MYB28, MYB29, and MYB76 : These TFs specifically trans-activate genes involved in the aliphatic glucosinolate biosynthetic pathway, such as MAM3, CYP79F1, and CYP83A1 oup.commdpi.complos.org. MYB28 and MYB29 are partially redundant but collectively control the levels of aliphatic glucosinolates, with their absence leading to a complete block in aliphatic glucosinolate synthesis plos.orgplos.org. The concentration of long-chain aliphatic glucosinolates is particularly dependent on MAM3 expression plos.org.

MYB34, MYB51, and MYB122 : Regulate the indole glucosinolate biosynthetic pathway by activating promoters of genes like TSB1, CYP79B2, and CYP79B3 oup.commdpi.com.

Environmental Factors and Hormones : Glucosinolate patterns can be significantly altered by light, nutritional status, fungal infection, wounding, and insect damage srce.hr. Plant hormones, such as brassinosteroids, also play a role in regulating glucosinolate biosynthesis oup.com. For example, brassinosteroids can downregulate CYP79B2, a gene in indole glucosinolate biosynthesis, and affect MYB34 and MYB51 oup.com.

Gene Expression Regulation : The expression levels of biosynthetic genes are tightly controlled. For instance, the expression of genes in the aliphatic glucosinolate synthesis pathway can increase under cold stress mdpi.com.

The regulation of glucosinolate metabolism is a complex interplay among various biological processes, including biosynthesis, transport, hydrolysis, and turnover frontiersin.org.

Enzymatic Hydrolysis and Breakdown Products of Glucocapparin

Myrosinase-Mediated Degradation Mechanism

Glucosinolates like glucocapparin (B1235867) and the enzyme myrosinase are stored in separate compartments within the plant cell. wur.nlmdpi.com When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with this compound, initiating the hydrolysis process. scirp.orgtaylorandfrancis.comannualreviews.org The enzyme cleaves the thioglucoside bond in the this compound molecule, releasing glucose and an unstable intermediate aglycone, thiohydroximate-O-sulfonate. mdpi.comadiveter.comresearchgate.net This aglycone then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to form various breakdown products. adiveter.com

Physiological Conditions Influencing Hydrolysis

Several physiological conditions within the plant and its environment can influence the rate and outcome of this compound hydrolysis. These factors include:

Plant Tissue Integrity: The physical separation of this compound and myrosinase in intact tissues prevents hydrolysis. Disruption of this cellular integrity is the primary trigger for the enzymatic reaction. scirp.orgwur.nlannualreviews.org

Plant Development and Organ: The concentration of this compound can vary between different plant organs and at different developmental stages, which in turn affects the potential for hydrolysis. nih.govresearchgate.net For instance, studies on Boscia senegalensis have shown that this compound content is often higher in leaves than in fruits and can fluctuate with the seasons, with higher levels detected during the dry season. wallonie.beuliege.be

Environmental Stress: Abiotic and biotic stresses, such as herbivore attacks, pathogen infections, temperature, and nutrient availability, can modulate the levels of both glucosinolates and myrosinase, thereby influencing the hydrolysis process. wur.nlfrontiersin.org

Formation and Identification of Key Hydrolysis Products

The enzymatic degradation of this compound yields a specific profile of volatile and non-volatile compounds.

Methyl Isothiocyanate (MITC) as a Primary Degradation Product

The principal and most well-documented breakdown product of this compound hydrolysis is methyl isothiocyanate (CH₃N=C=S), commonly abbreviated as MITC. researchgate.netwallonie.bewikipedia.org The formation of MITC occurs following the myrosinase-catalyzed cleavage of glucose from this compound, leading to the unstable aglycone which then rearranges to form this pungent compound. adiveter.comwikipedia.org

Numerous studies have confirmed the presence of MITC as the main hydrolysis product of this compound in various plant species. For example, analysis of crushed leaves and fruits of Boscia senegalensis using gas chromatography-mass spectrometry (GC-MS) has consistently identified MITC as the major volatile compound released. wallonie.beuliege.be Similarly, in capers (Capparis spinosa), MITC, derived from this compound, is a major component of their essential oil. researchgate.netbiocrick.com

Other Potential Breakdown Products (e.g., nitriles, thiocyanates, oxazolidine-2-thiones)

While MITC is the primary product, the hydrolysis of glucosinolates, including this compound, can lead to other compounds depending on the reaction conditions. scirp.orgwur.nl These can include:

Nitriles: Under certain conditions, such as acidic pH or the presence of specific proteins, the hydrolysis pathway can shift to favor the formation of nitriles. nih.govmdpi.com However, in the case of this compound, the formation of the corresponding nitrile (acetonitrile) has not been consistently identified in all studies. wallonie.be

Thiocyanates: The formation of thiocyanates is another possible outcome of glucosinolate hydrolysis, often influenced by the presence of a thiocyanate-forming protein (TFP) and a higher pH. nih.gov

Oxazolidine-2-thiones: These cyclic compounds are typically formed from 2-hydroxy-glucosinolates. adiveter.com As this compound is not a 2-hydroxy-glucosinolate, the formation of oxazolidine-2-thiones is not expected as a direct hydrolysis product.

Factors Affecting Hydrolysis Product Profile (e.g., pH, co-factors)

The specific array of compounds produced from this compound hydrolysis is not fixed and can be significantly influenced by various chemical and biochemical factors.

pH: The pH of the reaction medium plays a crucial role in determining the final hydrolysis products. A neutral pH (around 7) generally favors the formation of isothiocyanates like MITC. adiveter.comresearchgate.net In contrast, acidic conditions (low pH) tend to promote the formation of nitriles. nih.govnih.gov

Co-factors: The presence of certain proteins, known as specifier proteins, can alter the course of hydrolysis. These co-factors can direct the breakdown of the unstable aglycone towards nitriles or epithionitriles instead of isothiocyanates. nih.govmdpi.com For instance, the epithiospecifier protein (ESP) promotes nitrile formation, especially in the presence of ferrous ions (Fe²⁺). nih.govmdpi.com While these have been studied for other glucosinolates, their specific role in this compound hydrolysis is less documented.

Advanced Analytical Methodologies for Research and Characterization of Glucocapparin

Extraction and Purification Strategies for Glucocapparin (B1235867) Research

Effective extraction and purification are crucial initial steps to obtain this compound in a form suitable for subsequent analysis. These processes aim to maximize yield while preserving the integrity of the compound.

The extraction of glucosinolates, including this compound, from plant materials is a critical step that significantly impacts their integrity and quantification wikipedia.org. Conventional solvent extraction methods, particularly using methanol (B129727)/water mixtures, are widely employed. An 80% methanol solution, for instance, has been shown to effectively inactivate myrosinase, an enzyme that degrades glucosinolates, thereby preserving their concentration during extraction wikipedia.org. Cold methanol extraction is often preferred as it maintains glucosinolate content and minimizes degradation associated with elevated temperatures wikipedia.org. Studies have demonstrated that extracting from frozen wet tissue samples with cold 80% methanol can be more effective and less hazardous than methods requiring freeze-drying or boiling methanol.

For this compound specifically, methanolic extraction has proven effective. Research on Cleome gynandra L. reported a this compound content of 8.24 mg/g dry matter using a conventional methanolic extraction method, compared to 5.01 mg/g dry matter for an aqueous extract at the fruiting stage wikipedia.org. Another approach for Boscia senegalensis involved crushing leaves, introducing them into methanol, followed by filtration, hexane (B92381) extraction of the supernatant, and subsequent freeze-drying of the liquid residue to remove methanol and water traces. Hot solvent mixtures, such as 4.5 ml of 70% methanol/water heated to boiling at 74°C, have also been used for extraction from powdered B. senegalensis dry leaves or fruits.

Beyond traditional solvent methods, advancements include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which offer enhanced efficiency, higher yields, and reduced solvent consumption wikipedia.org. These techniques improve the release of glucosinolates by disrupting plant cell walls.

Purification is essential to isolate this compound from other co-extracted plant compounds. Ion-exchange chromatography is a cornerstone technique for glucosinolate purification due to their anionic nature.

A common approach involves applying the crude extract onto a weak anion-exchange column, such as DEAE-Sephadex A-25. After washing the column with distilled water to remove uncharged and large molecular size compounds, glucosinolates are typically eluted. Often, an enzymatic desulfation step is performed directly on the column using sulfatase (e.g., Helix Pomatia sulfatase) to convert glucosinolates into their desulfo-forms (desulfo-glucosinolates), which are then eluted with water. For instance, desulfocapparin (desulfo-glucocapparin) can be eluted from a DEAE-Sephadex A-25 column after sulfatase treatment.

Other purification methods include the use of Sephadex columns. For example, this compound was purified on a Sephadex column from Boscia senegalensis extracts. Improved fractionation of glucosinolates has also been achieved using arginine coupled to Sephadex G-10, which leverages adsorption or affinity phenomena rather than solely molecular sieving or ion-exchange.

More recently, anion-exchange membranes have emerged as a simple, one-step extraction and purification tool for HPLC analysis of glucosinolates. In this method, glucosinolates are adsorbed onto the membranes and subsequently eluted for analysis. For large-scale purification, strong ion-exchange displacement centrifugal partition chromatography (SIXCPC) has also been developed for glucosinolates like sinalbin and glucoraphanin.

Methodological Advancements in Glucosinolate Extraction

Spectroscopic and Chromatographic Characterization Techniques

Once extracted and purified, this compound and its derivatives are characterized using a suite of advanced analytical techniques that provide detailed information on their identity, quantity, and structure.

High-Performance Liquid Chromatography (HPLC) is a widely recognized and reliable technique for both the separation and quantitative analysis of glucosinolates, including this compound, in their intact or desulfated forms wikipedia.org. For desulfo-glucosinolates, reversed-phase C18 columns are commonly employed, such as a VARIAN INERTSIL 3 ODS-3 (100 mm length, 3 mm diameter, 3 µm particle size) or a Waters Nova-Pak C18 column.

The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like tetramethylammonium (B1211777) chloride. Detection is most frequently performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength of 229 nm, which is characteristic for many glucosinolates and their desulfated forms. Quantification is achieved by comparing retention times and UV spectra to commercial reference standards, with concentrations calculated based on standard curves (e.g., using sinigrin (B192396) as an external standard) and established response factors.

For example, desulfothis compound has been separated and quantified by HPLC using an Agilent 1100 system coupled to a DAD detector, with a mobile phase gradient of acetonitrile and water, a flow rate of 0.5 mL/min, and detection at 229 nm.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including reduced analysis durations and the ability to quantify multiple glucosinolates simultaneously with superior separation. UHPLC-MS/MS methods can analyze intact glucosinolates without the need for time-consuming desulfation or ion-pairing steps, improving efficiency and accuracy.

Mass Spectrometry (MS) techniques, often coupled with liquid chromatography, are indispensable for the identification and quantification of this compound due to their high sensitivity and ability to provide detailed structural information.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, enabling the identification and quantification of glucosinolates in complex matrices wikipedia.org. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by providing fragmentation patterns that aid in confirming known glucosinolates and identifying novel ones wikipedia.org. Electrospray ionization (ESI) in negative ion mode is commonly used for LC-MS analysis of glucosinolates.

Triple Quadrupole/Linear Ion Trap Tandem Mass Spectrometry: Hybrid systems such as liquid chromatography-hybrid triple quadrupole-linear ion trap (LC-QqQ(LIT) or UHPLC-QTRAP/MS/MS) are particularly valuable for sensitive and selective quantification and identification of intact glucosinolates. These systems utilize techniques like precursor ion survey scans (e.g., m/z 97, characteristic of the sulfate (B86663) group) combined with information-dependent acquisition (IDA) of enhanced product ions (EPI) to provide high confidence in structural characterization. This compound has been identified in capers using LC-ESI-hybrid linear ion trap with Fourier transform ion cyclotron resonance (FTICR) MS, which offers high selectivity and sensitivity for intact glucosinolates. Infrared multiphoton dissociation (IRMPD) can be used with FTICR MS to obtain structural information through specific fragmentation patterns.

SPME-GC-MS for Volatiles: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a powerful tool for characterizing the volatile degradation products of glucosinolates, which are formed upon enzymatic hydrolysis by myrosinase. For this compound, SPME-GC-MS analysis of volatiles obtained after enzymatic hydrolysis has confirmed the occurrence of methylisothiocyanate as the main hydrolysis product. This technique involves sampling volatile derivatives (e.g., using a Carboxen PDMS fiber) and analyzing them by GC-MS, often comparing mass spectra with spectral libraries like Wiley 275 L for identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental and powerful analytical technique for the comprehensive structural elucidation and characterization of glucosinolates and their desulfated forms wikipedia.org.

Both 1H NMR and 13C NMR spectra provide characteristic signals that are crucial for identifying the thioglucose moiety, the sulfate imido group, and the specific side chains of glucosinolates. These distinctive signals enable the unambiguous identification of individual thioglucosides. For more detailed structural analysis, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotational Overhauser Effect Spectroscopy (ROESY) are extensively utilized.

NMR analysis has been instrumental in confirming the identity of this compound as a major glucosinolate in various plant extracts wikipedia.org. For instance, the structure of this compound isolated from Boscia senegalensis seeds was determined through extensive analysis of spectroscopic data, including NMR. Furthermore, high-resolution 1H NMR spectroscopy can be applied to intact glucosinolates for structural characterization. Quantitative NMR (qNMR) is also gaining prominence for its ability to provide highly precise content assignment and purity quantification in samples.

Compound Names and PubChem CIDs

Biological Activities and Molecular Mechanisms of Glucocapparin and Its Derivatives in Vitro and Mechanistic Studies

Enzyme Inhibition Studies (in vitro)

Investigation of Activity against α-amylase, α-glucosidase, and Tyrosinase

Studies have explored the potential of glucocapparin (B1235867) and extracts containing it to inhibit enzymes crucial in metabolic processes. The antihyperglycemic effect observed in Boscia senegalensis has been linked to the presence of this compound, with related species like Boscia coriacea demonstrating significant inhibitory activity against α-amylase and α-glucosidase researchgate.net. These enzymes play a key role in carbohydrate digestion, and their inhibition can help manage postprandial blood glucose levels mdpi.com. While some studies suggest a link between this compound and these inhibitory effects, direct experimental data, such as IC50 values for isolated this compound against α-amylase and α-glucosidase, are not consistently reported. Notably, one review indicated that this compound itself did not induce inhibitory effects on α-glucosidase and α-amylase, contrasting with the significant activity observed for other compounds like rutin (B1680289) (IC50 = 0.10 mg/mL) researchgate.net.

Regarding tyrosinase inhibition, extracts from Cleome ornithopodioides, which contains this compound, have shown tyrosinase inhibitory activity semanticscholar.org. Additionally, this compound is listed in databases as a tyrosinase inhibitor found in Capparis spinosa nih.gov. However, the direct contribution of isolated this compound to this activity, as opposed to other compounds present in the extracts, requires further specific investigation.

In Vitro Anticarcinogenic and Antitumor Mechanistic Investigations

This compound and its hydrolysis products have been the subject of in vitro investigations into their anticarcinogenic and antitumor properties, revealing their potential to interfere with cancer cell processes.

Inhibition of Cancer Cell Proliferation (e.g., HT-29 cells)

Research indicates that the essential oil and aqueous infusion derived from caper (Capparis spinosa L.), which contain this compound, exert a time- and dose-dependent inhibitory effect on the proliferation of human colon carcinoma HT-29 cells nih.gov. A significant component identified in the essential oil of caper leaves and flower buds is methyl isothiocyanate (MITC), a degradation product of this compound nih.gov. This suggests that MITC, formed from the hydrolysis of this compound, is a key mediator in the observed antiproliferative activity against colon cancer cells wur.nl.

Induction of Apoptosis in Cancer Cell Lines (e.g., HepG2 cells)

While caper extracts did not induce apoptosis in HT-29 cells, they did cause G2/M cell cycle arrest nih.gov. However, a Capparis spinosa aqueous extract (CSQAH), which includes this compound, has demonstrated antitumor activity, including the induction of apoptosis in human hepatocarcinoma HepG2 cells researchgate.net. The mechanistic investigations into HepG2 cell apoptosis induced by CSQAH revealed several key events. These include an increase in intracellular Ca2+ concentration and reactive oxygen species (ROS) levels, a decrease in Ca2+-Mg2+-ATPase activity, and a modulation of apoptosis-regulating proteins. Specifically, the extract led to the downregulation of anti-apoptotic Bcl-2 expression and the upregulation of pro-apoptotic Bax expression researchgate.netspandidos-publications.com. These findings suggest that this compound, likely through its degradation products, contributes to the initiation of programmed cell death in HepG2 cells.

Molecular Docking and Binding Studies with Regulatory Proteins (e.g., BCL-2)

Molecular docking studies have provided insights into the potential interactions of this compound with regulatory proteins involved in apoptosis. This compound has been shown to strongly bind to the BCL-2 protein structure, forming three hydrogen bonds researchgate.netresearchgate.net. This strong binding suggests that this compound could act as a potential lead molecule for BCL-2 inhibitors, thereby influencing the balance between cell survival and programmed cell death researchgate.net. The BCL-2 family of proteins plays a central role in regulating apoptosis, and their dysregulation is a common feature in cancer waocp.org.

Allelopathic Effects of this compound and its Hydrolysis Products

This compound and its hydrolysis products exhibit significant allelopathic effects, influencing the growth and development of other plants and microorganisms in their environment. The bitter taste and allelopathic properties observed in the processing waste water of Boscia senegalensis seeds are attributed to glucosinolates, including this compound, and their breakdown products researchgate.netresearchgate.net.

Enzymatic hydrolysis of this compound, notably by endogenous myrosinases, leads to the formation of methyl isothiocyanate (MITC) as a primary hydrolysis product researchgate.netresearchgate.netscirp.org. This MITC has been confirmed to be a potent mediator of the allelopathic effects. Studies have shown that levels of MITC similar to those found in the waste water from Boscia senegalensis processing were sufficient to significantly delay or reduce the germination of various plant species researchgate.netresearchgate.netnih.gov.

Beyond seed germination inhibition, the degradation products of this compound, particularly methyl-glucosinolate, have demonstrated fungicidal activity. These degradation products have shown suppressive activity against widespread soilborne fungi, such as Pythium sp., both in vitro and in green manure applications scispace.com. This highlights the role of this compound's hydrolysis products as natural biocides or biofumigants, contributing to plant defense mechanisms and offering potential for sustainable agricultural practices mdpi.com.

Structure Activity Relationship Sar Studies of Glucocapparin Derivatives

Correlation of Side-Chain Structure with Biological Potency of Isothiocyanates

The potency and type of biological activity exhibited by isothiocyanates are intrinsically linked to the structure of their side chain (the 'R' group attached to the -N=C=S moiety). Research has demonstrated that variations in the length, aromaticity, and functional groups of this side chain can lead to significant differences in efficacy across various biological targets. mdpi.comjmb.or.kr

Aromatic ITCs are often found to be more potent than their aliphatic counterparts. mdpi.com For instance, in studies evaluating the growth-inhibiting properties against Arabidopsis thaliana, aromatic ITCs demonstrated a more severe effect than the aliphatic allylisothiocyanate. mdpi.com Within the aromatic class, the length of the carbon side chain is a critical determinant of potency. A clear correlation shows potency increasing from phenyl-ITC (no carbon spacer) to benzyl-ITC (one carbon) and reaching a peak with 2-phenylethyl-ITC (two carbons). However, further lengthening the chain to 4-phenylbutyl-ITC results in decreased activity, indicating an optimal chain length for this specific biological effect. mdpi.com

In the context of antimicrobial activity against oral pathogens, a different structural hierarchy emerges. Indolyl ITCs are reported to be the most powerful inhibitors, followed by aromatic ITCs, and then aliphatic ITCs. jmb.or.kr This suggests that the presence of specific ring structures, like an indole (B1671886) or benzene (B151609) ring, is highly influential. jmb.or.kr Interestingly, for some antimicrobial targets, shorter chain aromatic ITCs like benzyl (B1604629) ITC showed greater potency than those with longer chains like phenylethyl ITC. jmb.or.kr

Furthermore, specific functional groups on the side chain play a crucial role. For the induction of carcinogen-detoxifying enzymes (Phase 2 enzymes) in the rat bladder, a key chemopreventive activity, the most effective structures were found to be aliphatic ITCs with a three- to five-carbon chain that includes a methyl group on the alpha carbon. tandfonline.com Similarly, ITCs that contain a methyl-sulfur side chain, such as sulforaphane, are particularly potent inducers of these protective enzymes. wur.nl The ability of aromatic ITCs to more effectively cross bacterial membrane structures compared to aliphatic ITCs may also contribute to their heightened antimicrobial activity. mdpi.com

| ITC Side-Chain Characteristic | Observed Biological Effect | Relative Potency Trend | Reference |

|---|---|---|---|

| Aromatic vs. Aliphatic | Growth Inhibition (A. thaliana) | Aromatic > Aliphatic | mdpi.com |

| Aromatic Chain Length | Growth Inhibition (A. thaliana) | 2-Phenylethyl-ITC > Benzyl-ITC > Phenyl-ITC > 4-Phenylbutyl-ITC | mdpi.com |

| Structural Class | Antimicrobial (Oral Pathogens) | Indolyl > Aromatic > Aliphatic | jmb.or.kr |

| Aliphatic Chain Length/Substitution | Phase 2 Enzyme Induction (Rat Bladder) | Optimal with 3-5 carbons and an α-methyl group | tandfonline.com |

| Functional Group | Phase 2 Enzyme Induction | Methyl-sulfur side chain (e.g., Sulforaphane) > Aliphatic/Aromatic | wur.nl |

Quantitative Structure-Activity Relationships (QSAR) for Specific Activities (e.g., antifungal)

Quantitative Structure-Activity Relationship (QSAR) studies provide a more formal, mathematical framework for understanding the link between chemical structure and biological activity. nih.govnih.govresearchgate.net These models use statistical methods to correlate variations in the physicochemical properties of a series of compounds with their measured biological effects, such as antifungal activity. nih.govnih.govresearchgate.net The goal is to develop predictive models that can estimate the potency of novel compounds before they are synthesized.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or physicochemical properties. These descriptors are then used to build a mathematical equation that relates them to the observed activity. For antifungal activity, researchers have reviewed and developed QSAR models for ITCs, providing insights into which properties are most important for inhibiting fungal growth. nih.govnih.govresearchgate.net

For example, a 3D-QSAR analysis using the Comparative Molecular Field Analysis (CoMFA) method was employed to study the structure-activity relationship of a series of antifungal compounds. mdpi.com While not directly on glucocapparin (B1235867) derivatives, the methodology is illustrative. The resulting model demonstrated high predictive power, with a cross-validated coefficient (q²) of 0.514 and a non-cross-validated correlation coefficient (r²) of 0.991, indicating a reliable and effective model. mdpi.com Such models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charges) on the molecule would likely increase or decrease antifungal activity, guiding the design of more potent derivatives. mdpi.com

QSAR studies on the antibacterial properties of ITCs have also been conducted, showing that models based on physicochemical properties can effectively predict minimum inhibitory concentrations (MIC) against bacteria like Escherichia coli and Bacillus cereus. researchgate.net These models achieved a good fit (R²adj of 0.86–0.93) and high internal predictive power (Q²adj of 0.80–0.89), demonstrating the robustness of the QSAR approach in the study of antimicrobial compounds. researchgate.net

| QSAR Model Type | Target Activity | Key Statistical Parameters | Significance | Reference |

|---|---|---|---|---|

| Review of QSAR | Antifungal | N/A (Review Article) | Summarizes current knowledge and highlights the importance of QSAR in understanding antifungal mechanisms of ITCs. | nih.govnih.govresearchgate.net |

| 3D-QSAR (CoMFA) | Antifungal (P. piricola) | q² = 0.514, r² = 0.991, F = 183.384, S = 0.050 | Established a reliable model to guide the design of more effective antifungal compounds by identifying key structural features. | mdpi.com |

| QSAR | Antibacterial (E. coli, B. cereus) | R²adj = 0.86–0.93, Q²adj = 0.80–0.89 | Demonstrated that physicochemical properties can be used to accurately predict the antibacterial potency of ITCs. | researchgate.net |

In Silico Modeling and Molecular Docking to Predict Interactions and Mechanisms

In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as an ITC, and a biological macromolecule (receptor), typically a protein or enzyme. rsc.orgnih.gov These methods provide crucial insights into the binding modes and potential mechanisms of action at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The output is often a "docking score," which estimates the binding affinity, with lower energy scores typically indicating a more stable interaction. rjpbcs.com This approach has been used to study ITC derivatives against various targets. For instance, docking studies of novel ITC derivatives designed as anti-inflammatory agents revealed their binding mode within the active site of cyclooxygenase-2 (COX-2). rsc.orgnih.gov MD simulations further confirmed the stability of the docked pose and highlighted the key amino acid residues, such as Tyr385, Trp387, Phe518, Val523, and Ser530, that are crucial for the interaction between the ITC derivative and the COX-2 enzyme. rsc.orgnih.gov

Similarly, in silico studies have explored the potential of ITCs as anticancer agents by docking them into the active sites of target proteins like Spindlin1, revealing favorable binding affinities. nih.govresearchgate.net Molecular docking has also been used to investigate compounds from plants containing this compound, such as Capparis spinosa and Cleome gynandra. rjpbcs.comresearchgate.net These studies have predicted strong and stable interactions between this compound-derived compounds and enzymes like urease and α-glucosidase, suggesting a molecular basis for their observed biological activities. rjpbcs.comresearchgate.netekb.eg

| ITC Derivative/Source | Target Enzyme/Protein | Key Findings from In Silico Study | Reference |

|---|---|---|---|

| Novel ITC derivatives | Cyclooxygenase-2 (COX-2) | Identified key interacting amino acids (Tyr385, Trp387, Phe518, Val523, Ser530) and confirmed stable binding via MD simulations. | rsc.orgnih.gov |

| Phenyl isothiocyanates | Spindlin1 (Cancer target) | Docking revealed favorable binding affinities, supporting their potential as anticancer agents. | nih.govresearchgate.net |

| Compounds from C. gynandra (contains this compound) | Urease | Modeling suggested strong and stable interactions between the compounds and the enzyme's active site. | researchgate.net |

| Compounds from C. spinosa (contains this compound) | α-Amylase, α-Glucosidase | Docking predicted significant binding affinities, comparable to the control drug acarbose, suggesting a mechanism for antidiabetic activity. | rjpbcs.com |

| Glucosinolate derivative from Cleome species | Glucosidase | Docking scores were higher than the lead molecule, indicating promising inhibitory potential. | ekb.eg |

Biotechnological Approaches and Metabolic Engineering of Glucocapparin

Strategies for Modulating Glucocapparin (B1235867) Content in Plants

The concentration of this compound and other glucosinolates in plants is not static; it is influenced by a complex interplay of genetic and environmental factors. Biotechnological interventions targeting these factors can effectively modulate the levels of these compounds. Key strategies include the direct manipulation of biosynthetic genes, the application of external stressors to trigger defense responses, and the use of phytohormones to stimulate metabolic pathways. nih.govmaxapress.com

The biosynthesis of glucosinolates begins with the conversion of amino acids to their corresponding aldoximes, a critical step catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.govfrontiersin.org These enzymes represent a key control point in the pathway, as their substrate specificity largely determines the type of glucosinolate produced. For instance, in the model plant Arabidopsis thaliana, CYP79B2 and CYP79B3 metabolize tryptophan to initiate indole (B1671886) glucosinolate synthesis, while CYP79F1 and CYP79F2 act on chain-elongated methionine derivatives for aliphatic glucosinolate production. nih.gov

Engineering these pathways offers a direct route to altering glucosinolate profiles. Studies have shown that introducing CYP79 genes into new host plants can lead to the production of novel glucosinolates. For example, expressing the sorghum CYP79A1 or cassava CYP79D2 in Arabidopsis resulted in the accumulation of p-hydroxybenzylglucosinolate and aliphatic isopropyl GSLs, respectively—compounds not normally found in this plant. nih.gov This approach of "pathway engineering" has also been successfully demonstrated in Nicotiana benthamiana, a plant that does not naturally produce glucosinolates. By transiently co-expressing genes for the core glucosinolate pathway, researchers can characterize the substrate specificity of different CYP79 enzymes. frontiersin.org

Given that this compound is derived from the amino acid alanine (B10760859), identifying and manipulating the specific CYP79 enzyme responsible for converting alanine to its aldoxime is a primary target for metabolic engineering. Overexpression of this specific CYP79, along with other key biosynthetic genes, could significantly increase this compound content. Conversely, gene silencing techniques like RNAi could be used to down-regulate competing pathways, thereby channeling more precursors towards this compound synthesis. nih.gov

Table 1: Examples of CYP79 Enzyme Manipulation and Resulting Glucosinolate Profile Changes

| Enzyme/Gene | Host Plant | Genetic Modification | Observed Outcome | Reference |

| CYP79A1 (from Sorghum bicolor) | Arabidopsis thaliana | Expression | Accumulation of novel p-hydroxybenzylglucosinolate. | nih.gov |

| CYP79D2 (from Manihot esculenta) | Arabidopsis thaliana | Expression | Accumulation of novel isopropyl and methylpropyl glucosinolates. | nih.gov |

| CYP79A2 (native) | Arabidopsis thaliana | Over-expression | Increased accumulation of benzylglucosinolate. | nih.gov |

| CYP79C1 / CYP79C2 | Nicotiana benthamiana | Transient co-expression with GSL core pathway | Production of glucosinolates derived from leucine (B10760876) and phenylalanine. | frontiersin.org |

Plants naturally increase the production of defensive compounds, including glucosinolates, in response to environmental challenges. researchgate.net This response can be harnessed to enhance this compound levels without genetic modification. Biotic stresses, such as herbivore feeding or pathogen attack, activate the "glucosinolate-myrosinase system" as a defense mechanism, often leading to increased GSL biosynthesis. nih.govmaxapress.com

Abiotic stresses also significantly impact glucosinolate accumulation. mdpi.com Factors like drought, soil salinity, and temperature fluctuations can trigger changes in the plant's secondary metabolism. maxapress.comaqpingredients.com For example, studies on Brassica species have shown that water stress can lead to a significant increase in total glucosinolate content in both roots and leaves. mdpi.com Similarly, exposure to high salt concentrations has been observed to alter the profile of glucosinolates, sometimes increasing specific types. mdpi.com The response is often complex, depending on the plant species, its developmental stage, and the duration and intensity of the stress. maxapress.com Strategic application of these stressors during cultivation could therefore be a viable method for boosting this compound content in producing plants like Boscia senegalensis.

Table 2: Effect of Abiotic Stress on Glucosinolate Content in Brassica oleracea

| Plant | Tissue | Stress Condition | Effect on Total Glucosinolate Content | Reference |

| Broccoli (accession BR1) | Roots | Water Stress | 85.4% increase | mdpi.com |

| Cauliflower (accession CV1) | Leaves | Water Stress | 72.8% increase | mdpi.com |

| Kale | Roots | Water Stress | Decrease in aliphatic GSLs, increase in aromatic GSLs. | mdpi.com |

| Brassica rapa | Sprouts | High Salt (NaCl or KCl) | Decrease in aliphatic GSLs. | mdpi.com |

| Brassica rapa | Sprouts | High Sulfate (B86663) (Na₂SO₄) | Increase in indolic and aromatic GSLs. | mdpi.com |

Plant defense signaling is mediated by a network of phytohormones, with jasmonic acid (and its methyl ester, methyl jasmonate or MeJA) and salicylic (B10762653) acid (SA) playing central roles. nih.govfrontiersin.org These signaling molecules can induce the expression of genes involved in secondary metabolite synthesis, including those for glucosinolates. nih.gov

Application of exogenous phytohormones has been shown to be an effective strategy for increasing glucosinolate levels. nih.gov For instance, treating Arabidopsis plants with MeJA leads to a three- to four-fold increase in indole glucosinolates, corresponding with a high induction of the CYP79B2 and CYP79B3 genes. nih.gov Different signaling pathways can induce specific changes; the jasmonate pathway tends to upregulate certain indole glucosinolates, while the SA pathway may affect others. nih.gov This suggests that applying specific phytohormones could be a targeted approach to enhance the biosynthesis of particular glucosinolates. nih.govplantarc.com For this compound, research would be needed to determine which hormonal treatment is most effective at upregulating its specific biosynthetic pathway.

Application of Biotic and Abiotic Stresses to Enhance Glucosinolate Levels

Cultivation and Harvesting Optimization for this compound Yield

Beyond molecular and chemical interventions, optimizing agricultural practices is fundamental to maximizing the yield of this compound. econstor.euresearchgate.net The concentration of glucosinolates varies significantly between different plant organs and changes throughout the plant's life cycle. nih.govscirp.org

In Boscia senegalensis, a known source of this compound, studies have revealed significant variability in content based on the organ (leaves vs. fruits) and the time of harvest. scirp.orgresearchgate.net this compound levels were found to be highest during the dry season, particularly in January, and lowest during the rainy season between August and November. scirp.orgresearchgate.net This indicates that harvesting time is a critical factor for obtaining the maximum yield.

Therefore, a comprehensive strategy for optimizing this compound production would involve:

Selecting Optimal Harvest Periods: Aligning harvest schedules with seasonal peaks in this compound concentration. scirp.org

Targeting Specific Organs: Harvesting the plant parts (e.g., leaves or fruits) that accumulate the highest levels of the compound. scirp.org

Post-Harvest Handling: Employing proper drying and storage techniques to prevent the premature enzymatic degradation of this compound by myrosinase, ensuring the stability of the compound in the harvested material. researchgate.net

Potential for Producing Novel Glucosinolate Profiles and Derivatives

Metabolic engineering not only allows for the increased production of existing compounds but also opens the door to creating novel glucosinolate profiles with potentially new functionalities. frontiersin.org By introducing heterologous genes from different plant species, it is possible to produce glucosinolates that are not native to the host plant. nih.gov

The characterization of diverse CYP79 enzymes is key to this endeavor. frontiersin.org As different CYP79s accept different amino acids as substrates, expressing a new CYP79 in a plant can reroute primary metabolites into a new biosynthetic pathway. kobe-u.ac.jp For example, a plant that normally produces only aliphatic glucosinolates from methionine could be engineered to produce aromatic glucosinolates by introducing a CYP79 that utilizes phenylalanine or tyrosine. nih.gov

This approach could be used to:

Create Novel Glucosinolate Cocktails: Engineering plants to produce a mixture of different glucosinolates, which may have synergistic effects.

Produce High-Value Glucosinolates: Introducing pathways for rare or high-value glucosinolates into easily cultivatable crop platforms.

Generate Novel Derivatives: The breakdown of these novel glucosinolates by myrosinase would, in turn, yield novel isothiocyanates and other hydrolysis products, expanding the range of available bioactive compounds. researchgate.netmdpi.com

The ability to engineer custom glucosinolate profiles provides a powerful tool for developing crops with tailor-made characteristics for various applications. nih.gov

Ecological and Environmental Context of Glucocapparin

Role in Plant-Herbivore Interactions and Co-evolutionary Dynamics

Glucocapparin (B1235867), as a member of the glucosinolate family, plays a pivotal role in the intricate and dynamic relationships between plants and the herbivores that consume them. ceplas.eu This interaction is a classic example of an evolutionary "arms race," where plants develop chemical defenses, and herbivores, in turn, evolve mechanisms to overcome them. entomologyjournals.comfrontiersin.org

The production of glucosinolates like this compound is a key defensive innovation in plants of the order Brassicales. pnas.orgpnas.org These compounds are not typically toxic in their intact form but are stored separately from the enzyme myrosinase within the plant's cells. researchgate.netfrontiersin.org When an herbivore chews the plant tissue, the cells are ruptured, allowing myrosinase to come into contact with this compound. This enzymatic hydrolysis rapidly generates breakdown products, principally isothiocyanates, which are often toxic, repellent, or antinutritive to generalist herbivores. frontiersin.orgnih.gov The primary breakdown product of this compound is methyl isothiocyanate. researchgate.netscirp.org

This chemical defense system has exerted significant selective pressure on herbivores, leading to co-evolutionary dynamics. scielo.org.mx While it deters many generalist feeders, specialist insects, such as certain butterflies from the Pieridae family (e.g., the cabbage butterfly, Pieris rapae), have evolved sophisticated counter-mechanisms. entomologyjournals.comnih.gov One such key innovation in these specialist herbivores is the nitrile-specifier protein (NSP). pnas.orgnih.gov This protein allows the caterpillar to redirect the breakdown of glucosinolates, including this compound, towards the formation of less toxic nitriles instead of the more harmful isothiocyanates. pnas.orgpnas.org

The evolution of this detoxification mechanism is believed to have occurred shortly after the emergence of the Brassicales plant order, facilitating a host-plant shift for these insects and subsequent adaptive radiation, leading to an increase in their species diversity. pnas.orgnih.gov This reciprocal, step-by-step process, where plant defense diversification is followed by insect counter-adaptation, highlights the central role of compounds like this compound in shaping the evolution of both plants and insects. pnas.orgscielo.org.mx Interestingly, for some of these specialist insects, the very compounds that are toxic to other species have become attractants and oviposition cues. pnas.org

Table 1: Key Players in the Co-evolutionary Dynamics of this compound

| Interacting Element | Role in the System | Relevant Compound(s) | Source(s) |

| Plants (Order Brassicales) | Produce glucosinolates as a chemical defense against herbivory. | This compound | pnas.orgpnas.org |

| Myrosinase | Enzyme stored separately from glucosinolates in plant cells. | N/A | researchgate.netfrontiersin.org |

| Generalist Herbivores | Deterred or harmed by the toxic breakdown products of glucosinolates. | Methyl Isothiocyanate | frontiersin.orgnih.gov |

| Specialist Herbivores (e.g., Pierinae butterflies) | Evolved mechanisms to detoxify glucosinolates, allowing them to feed on Brassicales. | Nitrile-Specifier Protein (NSP) | pnas.orgpnas.orgnih.gov |

| Methyl Isothiocyanate | Toxic hydrolysis product of this compound that deters most herbivores. | N/A | researchgate.netscirp.org |

| Nitriles | Less toxic compounds formed when specialist herbivores detoxify glucosinolates. | N/A | pnas.orgpnas.org |

Interactions with Soil Microbial Communities and Allelopathic Effects

The influence of this compound extends below ground, affecting soil microbial communities and neighboring plants through allelopathy. Allelopathy is the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. nih.gov

The primary allelopathic agent derived from this compound is its breakdown product, methyl isothiocyanate (MeITC). researchgate.netresearchgate.net Studies on Boscia senegalensis, a plant known to contain high levels of this compound, have demonstrated the potent allelopathic effects of its processing waste water. researchgate.netfrontiersin.orgresearchgate.net This water, rich in MeITC leached from the plant material, significantly delayed or reduced the germination of seeds from various crop and weed species. researchgate.netfrontiersin.org Laboratory tests confirmed that the concentrations of MeITC found in the waste water were sufficient to cause the observed inhibitory effects on germination, highlighting the potential for this compound-rich plant matter to be used in weed control. researchgate.netresearchgate.net

However, the allelopathic effects of compounds like MeITC in a natural soil environment are complex and can be moderated by soil biota. nih.govplos.org Soil microbial communities can play a significant role in degrading allelochemicals, potentially reducing or eliminating their phytotoxic effects. plos.org Research has shown that when allelopathic compounds are added to natural, non-sterilized soil, they can be substantially degraded in a short period, whereas they persist in sterilized soil or sand. plos.org This suggests that the impact of this compound-derived allelochemicals in an ecosystem depends not only on their production by the plant but also on the composition and activity of the local soil microbial community. nih.govplos.org

Furthermore, the interaction is not unidirectional. Soil microbes can also influence the production of chemical defenses in the plant itself. nih.gov Studies have shown that variations in soil microbial communities can alter the chemical profile of a plant's leaves and, consequently, its allelopathic potential. nih.gov This creates a feedback loop where the plant influences the soil via its chemical exudates, and the soil community, in turn, influences the plant's defensive chemistry. nih.gov

Table 2: Germination Inhibition by Boscia senegalensis Waste Water

| Treatment Group | Effect on Germination | Causal Agent | Source(s) |

| High Concentration Waste Water (Days 1-3) | Significantly delayed or reduced germination of all 11 tested plant species. | Methylisothiocyanate (MeITC) | researchgate.netfrontiersin.org |

| Low Concentration Waste Water (Days 4-6) | Less severe, but still present, inhibitory effects. | Methylisothiocyanate (MeITC) | researchgate.netfrontiersin.org |

| Control (Tap Water) | Normal germination. | N/A | researchgate.net |

| MeITC Solution (at concentrations similar to waste water) | Germination inhibition equal to the waste water treatments. | Methylisothiocyanate (MeITC) | researchgate.netfrontiersin.org |

Influence of Environmental Factors on this compound Chemotypes

The concentration of this compound in a plant is not static; it is influenced by a range of environmental factors, leading to the formation of different chemotypes. mdpi.com A chemotype refers to a chemical variation within a single species, where individuals differ in the composition of their secondary metabolites due to genetic or environmental influences. mdpi.commdpi.com

Research on Boscia senegalensis has clearly demonstrated the impact of seasonality, which is closely linked to water availability, on this compound levels. scirp.orgscirp.org In a study conducted in Senegal, this compound content in the leaves and fruits was found to be highest during the dry season, particularly in January. scirp.orgscirp.org Conversely, the lowest concentrations were recorded during the rainy season between August and November. scirp.orgscirp.org This suggests that drought stress may trigger an increased production of this compound. This pattern is consistent with findings in other plant species where water stress, including drought, leads to an increase in the levels of various phenolic and secondary compounds. nih.govplant-ditech.com

Temperature is another critical environmental factor that affects glucosinolate content. mdpi.com Studies on kale (Brassica oleracea var. acephala) grown under controlled conditions showed that total glucosinolate content was higher at lower temperatures (14–17 °C) compared to warmer conditions (20-23°C). mdpi.com While this study did not specifically measure this compound, it points to a general trend for glucosinolates where cooler temperatures can enhance their accumulation. The interplay of environmental factors like temperature, precipitation, and soil characteristics can thus create a complex geographic mosaic of plant chemotypes. mdpi.comfrontiersin.org As climate change alters these local conditions, it is likely to impact the chemical composition of these plants and the distribution of their chemotypes. mdpi.comnih.gov

Table 3: Observed Environmental Influences on this compound and Glucosinolate Content

| Environmental Factor | Plant Species | Observed Effect | Source(s) |

| Seasonality (Water Availability) | Boscia senegalensis | This compound content was very high in the dry season (January). | scirp.orgscirp.org |

| Seasonality (Water Availability) | Boscia senegalensis | This compound content was lowest during the rainy period (August-November). | scirp.orgscirp.org |

| Temperature | Kale (Brassica oleracea) | Total glucosinolate content was higher at lower temperatures (14–17 °C). | mdpi.com |

| Water Stress (Drought) | Hypericum brasiliense (general secondary metabolites) | Increased levels of all analyzed phenolic compounds. | nih.gov |

Future Research Directions in Glucocapparin Studies

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Regulatory Networks

While the general pathway for glucosinolate biosynthesis is understood, the specific enzymes and regulatory networks controlling glucocapparin (B1235867) production are not fully characterized. oup.comscu.edu.au Future research should focus on identifying and characterizing the remaining uncharacterized enzymes in its biosynthetic pathway. This includes the enzymes responsible for the initial chain elongation of the precursor amino acid, methionine, and the subsequent modifications that lead to the formation of the this compound core structure. escholarship.org

Furthermore, the transcriptional regulatory networks governing this compound biosynthesis remain largely unknown. scu.edu.au Studies on model organisms like Arabidopsis thaliana have identified MYB and MYC transcription factors as key regulators of glucosinolate biosynthesis. frontiersin.orgnih.gov Similar approaches, combining transcriptomics and metabolomics, could be employed in this compound-producing species to identify the specific transcription factors that control the expression of biosynthetic genes. nih.govpnas.org Understanding these regulatory networks is crucial for any future efforts to engineer the production of this compound.

Comprehensive Mechanistic Studies of In Vitro Biological Activities at the Molecular Level

This compound and its breakdown products, such as methyl isothiocyanate, have been reported to possess various biological activities, including cytotoxic and anti-hyperglycemic effects. ajol.infojptcp.com However, the molecular mechanisms underlying these activities are not well understood.

Future research should undertake comprehensive mechanistic studies to elucidate how this compound and its derivatives interact with cellular targets at the molecular level. This could involve:

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins and enzymes that bind to this compound or its hydrolysis products.

Pathway Analysis: Investigating the downstream signaling pathways that are modulated by these interactions. For instance, studies on other glucosinolates have shown their ability to activate the Nrf2 signaling pathway, which is involved in antioxidant defense. researchgate.net Similar investigations are needed for this compound.

Enzyme Inhibition Studies: In vitro assays to determine the inhibitory effects of this compound and its derivatives on key enzymes involved in disease processes, such as those related to inflammation or cancer cell proliferation. researcher.lifeijcrt.org

Development of Advanced Methodologies for High-Throughput this compound Analysis

Current methods for glucosinolate analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), can be time-consuming and require derivatization steps. mdpi.compreprints.org To facilitate large-scale screening of plant materials and to support metabolic engineering efforts, there is a need for advanced, high-throughput analytical methodologies.

Future research in this area could focus on:

Direct Analysis Techniques: Developing and optimizing methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct, rapid, and sensitive quantification of intact this compound in complex plant extracts. frontiersin.org

Spectroscopic Methods: Exploring the potential of non-destructive techniques like near-infrared spectroscopy (NIRS) and nuclear magnetic resonance (NMR) spectroscopy for rapid screening of large sample sets. mdpi.compreprints.org

Biosensors: The development of biosensors for the real-time detection of this compound could provide a powerful tool for monitoring its production in engineered systems.

Exploration of New Plant Sources and Genetic Diversity for this compound Production

This compound has been identified in various species of the Capparaceae and Cleomaceae families. oup.comebi.ac.uk However, a systematic exploration of the plant kingdom for new, high-yielding sources of this compound has not been undertaken.

Future research should involve:

Phytochemical Screening: A broad screening of plant species, particularly within the Brassicales order, to identify new sources of this compound.

Genetic Diversity Studies: Assessing the genetic diversity within and between populations of known this compound-producing species. nih.govresearchgate.netmdpi.com This can help identify genotypes with naturally high levels of the compound, which can be used in breeding programs or for direct extraction. nih.gov Studies have shown that this compound content can vary significantly between different populations and even between different organs of the same plant. ebi.ac.ukresearchgate.net